molecular formula C18H16N6O B4886808 N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide

Cat. No. B4886808
M. Wt: 332.4 g/mol
InChI Key: VUZZGPMSSYLBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide, also known as BIA, is a small molecule inhibitor that has been developed for its potential use as a therapeutic agent in various diseases. The compound has been shown to have promising effects in preclinical studies, and its mechanism of action has been extensively studied.

Mechanism of Action

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide inhibits the activity of a family of enzymes known as bromodomain and extra-terminal domain (BET) proteins. These proteins are involved in the regulation of gene expression and play a critical role in various cellular processes. By inhibiting BET proteins, N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide can modulate the expression of genes that are involved in cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Inflammation can be reduced by N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide through the suppression of pro-inflammatory cytokines. In neurodegenerative disorders, N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide can protect against neuronal damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in water. N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide has also been shown to have good selectivity for BET proteins, making it a useful tool for studying the role of these proteins in various diseases. However, N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for the development of N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide as a therapeutic agent. One potential application is in the treatment of cancer, where N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide could be used in combination with other therapies to improve efficacy. Another potential application is in the treatment of neurodegenerative disorders, where N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide could be used to protect against neuronal damage and improve cognitive function. Further optimization of N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide's pharmacokinetic properties and toxicity profile will be necessary for its successful development as a therapeutic agent.

Synthesis Methods

The synthesis method of N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide involves the reaction of 2-(1H-benzimidazol-1-yl)-3-pyridinylmethanol with 2-chloro-1-(1H-pyrazol-1-yl)ethanone in the presence of a base. The resulting intermediate is then treated with an amine to produce the final product, N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide. The synthesis method has been optimized to produce N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide in high yield and purity.

Scientific Research Applications

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Preclinical studies have demonstrated that N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neurodegenerative damage.

properties

IUPAC Name

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c25-17(12-23-10-4-9-22-23)20-11-14-5-3-8-19-18(14)24-13-21-15-6-1-2-7-16(15)24/h1-10,13H,11-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZZGPMSSYLBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=C(C=CC=N3)CNC(=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.